molecular formula C23H29N5O2 B10994373 N-[4-(cyclohexylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

N-[4-(cyclohexylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10994373
M. Wt: 407.5 g/mol
InChI Key: UUJUQNVNTSHYHQ-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridine moiety and a phenyl group bearing a cyclohexylcarbamoyl substituent. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using cyclohexyl isocyanate and a phenyl halide.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-[4-(cyclohexylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(cyclohexylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[4-(cyclohexylcarbamoyl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C23H29N5O2/c29-22(25-19-6-2-1-3-7-19)18-9-11-20(12-10-18)26-23(30)28-16-14-27(15-17-28)21-8-4-5-13-24-21/h4-5,8-13,19H,1-3,6-7,14-17H2,(H,25,29)(H,26,30)

InChI Key

UUJUQNVNTSHYHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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